molecular formula C12H12Cl4N2O3 B14611482 Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro- CAS No. 58085-11-3

Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-

Cat. No.: B14611482
CAS No.: 58085-11-3
M. Wt: 374.0 g/mol
InChI Key: UNKIRPHBSQWODZ-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group and dichloro substituents, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds .

Medicine: In the medical field, Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific enzymes or receptors .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets. The methoxyphenyl group and dichloro substituents play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use . Molecular docking studies and biochemical assays are often employed to elucidate the pathways involved in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is unique due to the presence of both methoxyphenyl and dichloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

58085-11-3

Molecular Formula

C12H12Cl4N2O3

Molecular Weight

374.0 g/mol

IUPAC Name

2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C12H12Cl4N2O3/c1-21-7-4-2-3-6(5-7)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20)

InChI Key

UNKIRPHBSQWODZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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